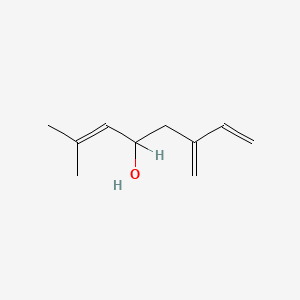

2-Methyl-6-methyleneocta-2,7-dien-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-methylideneocta-2,7-dien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,10-11H,1,4,7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMKYUHMPXBMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(CC(=C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865781 | |

| Record name | (+/-)-Ipsdienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14434-41-4, 54809-53-9 | |

| Record name | 2-Methyl-6-methylene-2,7-octadien-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14434-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-methyleneocta-2,7-dien-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014434414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Octadien-4-ol, 2-methyl-6-methylene-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054809539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Ipsdienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-methyleneocta-2,7-dien-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Natural Sources of Ipsdienol

This guide provides a comprehensive technical overview of the discovery, natural sources, and biosynthesis of ipsdienol, a significant aggregation pheromone in bark beetles of the genus Ips. It is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and natural product chemistry. This document delves into the historical context of its discovery, its widespread occurrence in nature, the intricate biochemical pathways of its formation, and detailed methodologies for its isolation and identification.

Introduction: The Significance of Ipsdienol in Forest Ecosystems

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a chiral monoterpene alcohol that plays a crucial role in the chemical communication of numerous bark beetle species, particularly within the genus Ips.[1][2] As a key component of their aggregation pheromones, ipsdienol orchestrates the mass attack on host trees, a behavior that can have profound ecological and economic consequences.[3][4] Understanding the discovery, natural distribution, and biosynthesis of this semiochemical is paramount for developing effective pest management strategies and for advancing our knowledge of insect-plant interactions and chemical ecology. This guide provides an in-depth exploration of these facets, grounded in established scientific literature and methodologies.

The Discovery of a Bark Beetle Aggregation Pheromone

The journey to understanding the chemical language of bark beetles began in the mid-20th century, with the observation that these insects were attracted to volatiles emanating from their conspecifics. The first identification of aggregation pheromone components from bark beetles occurred in 1966, with ipsdienol, ipsenol, and cis-verbenol being identified from Ips species.[5][6] This seminal work laid the foundation for the field of bark beetle chemical ecology.

Initial investigations focused on the frass (a mixture of feces and boring dust) produced by male beetles as they tunneled into host trees.[4][7] It was hypothesized that this frass contained the chemical signals responsible for attracting other beetles to the site of infestation. Early researchers utilized techniques such as gas chromatography (GC) coupled with electroantennography (EAG) to isolate and identify the biologically active compounds. EAG, a technique that measures the electrical response of an insect's antenna to volatile stimuli, was instrumental in pinpointing the specific fractions of the frass extract that elicited a response in other beetles. Subsequent analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirmed the structure of ipsdienol.

Natural Sources of Ipsdienol

Ipsdienol is primarily known as an insect-produced semiochemical, but its presence is not limited to the animal kingdom. This section explores the diverse natural sources of this important monoterpene.

Insect Sources: The Genus Ips and Beyond

The most well-documented producers of ipsdienol are bark beetles belonging to the genus Ips.[1][8] Male beetles, upon infesting a suitable host tree, initiate the production and release of ipsdienol, along with other pheromone components, to attract both males and females to the site.[9] This coordinated arrival overwhelms the tree's defenses, facilitating successful colonization and reproduction.

The production of ipsdienol is not uniform across all Ips species. Different species produce varying ratios of ipsdienol enantiomers, a phenomenon that contributes to reproductive isolation and species recognition.[10][11] For instance, populations of the pine engraver, Ips pini, in western North America produce predominantly (-)-ipsdienol, while eastern populations produce a mixture rich in the (+)-enantiomer.[7] This variation in stereochemistry has significant implications for the biological activity of the pheromone blend.

Beyond the Ips genus, ipsdienol has been identified in other insects, though its role in these species is not always as well understood. Its presence suggests a broader evolutionary significance of this compound in insect chemical communication.

Plant Sources: An Unexpected Reservoir

While primarily associated with insects, ipsdienol has also been detected in the volatile emissions of certain plants.[12] The ecological significance of plant-produced ipsdienol is an area of active research. It is hypothesized that plants may produce this compound as a defense mechanism, either by directly repelling herbivores or by attracting the natural enemies of those herbivores. Alternatively, bark beetles may have evolved to co-opt these plant-derived compounds for their own communication systems. The ability of plants to synthesize the precursors for ipsdienol from their secondary metabolism opens up possibilities for using them as "biofactories" for pheromone production.[12]

The Biosynthesis of Ipsdienol: De Novo and Host-Derived Pathways

The biosynthesis of ipsdienol in bark beetles is a fascinating example of metabolic ingenuity, involving both the de novo synthesis from simple precursors and the modification of compounds sequestered from their host trees.

De Novo Biosynthesis via the Mevalonate Pathway

Early research suggested that bark beetles simply oxidized monoterpenes from their host trees to produce pheromones.[6] However, subsequent studies using radiolabeled precursors provided conclusive evidence for the de novo biosynthesis of ipsdienol.[13][14][15] Male Ips beetles can synthesize ipsdienol from acetate via the mevalonate pathway, a fundamental route for isoprenoid biosynthesis in many organisms.[5][16] This pathway involves a series of enzymatic reactions that convert acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of terpenes.

The key steps in the mevalonate pathway leading to ipsdienol are initiated in the anterior midgut of the male beetle upon feeding on host phloem.[5] The expression of genes encoding for enzymes in this pathway is upregulated during feeding, leading to the production of geranyl pyrophosphate (GPP), a ten-carbon intermediate.[6] Specialized terpene synthases then convert GPP into the various monoterpene skeletons, which are subsequently hydroxylated and otherwise modified to yield the final pheromone components, including ipsdienol.

Figure 1: A simplified diagram illustrating the de novo biosynthesis of ipsdienol via the mevalonate pathway in bark beetles.

Host-Derived Precursors: The Role of Myrcene

In addition to de novo synthesis, bark beetles can also produce ipsdienol by metabolizing monoterpenes sequestered from their host trees.[13][14] Myrcene, a common monoterpene in the oleoresin of many pine species, has been identified as a direct precursor to ipsdienol.[16] Male beetles ingest myrcene during feeding and possess cytochrome P450 enzymes that can hydroxylate it to form ipsdienol.[17]

The ability to utilize both de novo and host-derived pathways provides bark beetles with metabolic flexibility. This dual-pathway system likely allows them to fine-tune their pheromone production based on the availability of precursors in their diet and their physiological state.

Methodologies for the Isolation and Identification of Ipsdienol

The study of ipsdienol and other semiochemicals relies on a suite of analytical techniques for their extraction, purification, and structural elucidation. This section provides an overview of the key experimental protocols used in this field.

Sample Collection: Capturing the Volatiles

The first step in analyzing ipsdienol from natural sources is the collection of volatile compounds. Several methods can be employed, each with its own advantages and limitations.

-

Solid-Phase Microextraction (SPME): This is a solvent-free and highly sensitive technique for collecting volatiles from the headspace of insects or from their frass.[1][8] A fused silica fiber coated with a stationary phase is exposed to the sample, and the adsorbed volatiles are then thermally desorbed into a gas chromatograph for analysis.[8]

-

Steam Distillation: This classical technique is used to extract volatile compounds from a larger quantity of material, such as bark beetle-infested pine bark or a large volume of frass.[5][6][10] Steam is passed through the material, carrying the volatile compounds with it. The steam is then condensed, and the immiscible ipsdienol can be separated from the aqueous phase.

-

Solvent Extraction: This method involves extracting the pheromones from insect tissues (typically the hindgut) or frass using an organic solvent like hexane or dichloromethane. The resulting extract can then be concentrated and analyzed.

Separation and Purification: Isolating the Compound of Interest

Once an extract containing ipsdienol has been obtained, it is often necessary to separate it from other compounds in the mixture.

-

Gas Chromatography (GC): GC is the primary technique for separating volatile compounds. The extract is injected into a long, thin capillary column, and the different components are separated based on their boiling points and interactions with the stationary phase of the column.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purifying larger quantities of ipsdienol.[2][18] It is particularly useful for separating diastereomers, which can be challenging with GC alone.[18]

Identification and Quantification: Unveiling the Structure and Amount

The final step is the identification and quantification of ipsdienol.

-

Mass Spectrometry (MS): When coupled with GC (GC-MS), MS provides structural information about the separated compounds by fragmenting them and analyzing the resulting mass-to-charge ratios.[16] The fragmentation pattern of ipsdienol is unique and can be compared to a library of known spectra for positive identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds or for confirming the structure of a known compound, NMR provides detailed information about the connectivity of atoms within a molecule.

-

Chiral Analysis: To determine the enantiomeric composition of ipsdienol, chiral GC columns or derivatization with a chiral reagent followed by GC or HPLC analysis is necessary.[9][19][20] Derivatization involves reacting the ipsdienol with a chiral molecule to form diastereomers, which can then be separated on a non-chiral column.

Figure 2: A generalized workflow for the isolation and identification of ipsdienol from natural sources.

Experimental Protocol: SPME-GC-MS Analysis of Ipsdienol from Bark Beetle Frass

This protocol provides a detailed, step-by-step methodology for the collection and analysis of ipsdienol from bark beetle frass using Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry.

Materials:

-

SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS)

-

Vials with septa (e.g., 20 mL headspace vials)

-

Bark beetle frass sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Analytical standards of (R)- and (S)-ipsdienol

Procedure:

-

Sample Preparation: Place a known amount (e.g., 10-50 mg) of fresh bark beetle frass into a headspace vial.

-

SPME Collection:

-

Expose the SPME fiber to the headspace of the vial containing the frass.

-

The extraction time and temperature should be optimized, but a typical starting point is 30 minutes at 40°C.

-

-

GC-MS Analysis:

-

Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS.

-

The desorption temperature and time will depend on the fiber coating, but a common setting is 250°C for 2-5 minutes.

-

The GC oven temperature program should be optimized to achieve good separation of the volatile compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identify ipsdienol by comparing its retention time and mass spectrum to those of an authentic standard.

-

Quantification can be performed by creating a calibration curve with known concentrations of the ipsdienol standard.

-

For chiral analysis, a chiral GC column (e.g., a cyclodextrin-based column) should be used to separate the (R)- and (S)-enantiomers.

-

Conclusion and Future Directions

The discovery and ongoing study of ipsdienol have significantly advanced our understanding of chemical communication in insects and the intricate relationships within forest ecosystems. From its initial identification as a key component of the bark beetle aggregation pheromone to the elucidation of its complex biosynthetic pathways, research on ipsdienol continues to provide valuable insights.

Future research will likely focus on several key areas. A deeper understanding of the genetic and enzymatic regulation of ipsdienol biosynthesis could lead to novel pest control strategies that disrupt pheromone production. Further exploration of the role of ipsdienol in plant-insect interactions may reveal new avenues for crop protection. Additionally, the development of more sensitive and field-portable analytical techniques will enhance our ability to monitor bark beetle populations and their chemical communication in real-time. The continued study of this fascinating molecule will undoubtedly contribute to both fundamental and applied science for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. murov.info [murov.info]

- 4. hpst.cz [hpst.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. engineering.iastate.edu [engineering.iastate.edu]

- 7. chemical-ecology.net [chemical-ecology.net]

- 8. benchchem.com [benchchem.com]

- 9. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijasret.com [ijasret.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Solid-Phase Microextraction and Related Techniques in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aocs.org [aocs.org]

- 16. GC-MS Profile, Antioxidant Activity, and In Silico Study of the Essential Oil from Schinus molle L. Leaves in the Presence of Mosquito Juvenile Hormone-Binding Protein (mJHBP) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. gcms.cz [gcms.cz]

- 20. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]

A Multi-Technique Spectroscopic Guide to the Structural Elucidation of 2-Methyl-6-methyleneocta-2,7-dien-4-ol

Introduction: The Analytical Challenge of a Terpenoid Pheromone

2-Methyl-6-methyleneocta-2,7-dien-4-ol, commonly known as the pheromone Ipsdienol, is a chiral ten-carbon terpenoid alcohol (C₁₀H₁₆O)[1][2][3]. Its molecular complexity, characterized by multiple olefinic bonds, a secondary alcohol, and a chiral center, presents a compelling case for rigorous structural characterization. For researchers in drug development, chemical ecology, and natural products synthesis, unambiguous confirmation of its structure is paramount for ensuring biological efficacy and reproducibility.

This technical guide provides an in-depth, multi-platform spectroscopic protocol for the complete structural elucidation of Ipsdienol. Moving beyond a mere presentation of data, this document details the causality behind experimental choices, outlines self-validating protocols, and offers a comprehensive interpretation of the expected spectral data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

1.1 Expertise & Rationale: Why GC-MS with Electron Ionization?

For a volatile, thermally stable molecule like Ipsdienol, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical choice. The GC provides excellent separation from solvent and potential impurities, while the MS delivers high-sensitivity detection.[4][5] We select Electron Ionization (EI) at a standard 70 eV as the ionization method. This high-energy technique is intentionally chosen to induce reproducible fragmentation of the parent molecule. The resulting fragmentation pattern serves as a molecular "fingerprint," providing rich structural information that complements the molecular weight data.[6][7]

1.2 Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 100 ppm solution of the analyte in HPLC-grade dichloromethane.

-

GC-MS System: An Agilent GC-MS system (or equivalent) equipped with a non-polar DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm) is used.

-

Injection: Inject 1 µL of the sample solution using a 10:1 split ratio. The injector temperature is maintained at 250°C.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.

-

Oven Program: The oven temperature is programmed with an initial hold at 50°C for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.

-

MS Conditions: The MS transfer line is held at 280°C. The ion source is maintained at 230°C. Data is acquired in full scan mode over a mass range of m/z 40-450 after a 3-minute solvent delay.

1.3 Data Presentation: Expected EI Mass Spectrum

The molecular formula C₁₀H₁₆O corresponds to a molecular weight of 152.23 g/mol .[1][8] The EI mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z (Charge/Mass Ratio) | Relative Intensity (%) | Proposed Fragment Assignment |

| 152 | ~5% | [C₁₀H₁₆O]⁺ (Molecular Ion, M⁺) |

| 137 | ~15% | [M - CH₃]⁺ |

| 119 | ~20% | [M - CH₃ - H₂O]⁺ |

| 93 | ~40% | [C₇H₉]⁺ (Tropylium-like ion) |

| 84 | ~100% | [C₅H₈O]⁺ (McLafferty Rearrangement) |

| 69 | ~85% | [C₅H₉]⁺ |

1.4 Interpretation of the Mass Spectrum

The spectrum obtained from the NIST database for the (S)-enantiomer serves as our authoritative reference[1].

-

Molecular Ion (m/z 152): The presence of a peak at m/z 152 confirms the molecular weight of the compound. Its low intensity is typical for alcohols, which readily undergo fragmentation.

-

Alpha-Cleavage: The loss of a methyl group (CH₃, 15 Da) to give the peak at m/z 137 is a classic alpha-cleavage adjacent to the oxygen atom.

-

Dehydration: Alcohols frequently lose water (H₂O, 18 Da). The peak at m/z 119 can be attributed to the sequential loss of a methyl radical and a water molecule.

-

Base Peak (m/z 84): The most abundant peak (base peak) at m/z 84 is highly diagnostic. It likely arises from a McLafferty-type rearrangement involving the hydroxyl group and the γ-δ double bond, leading to a stable, neutral enol fragment and the charged [C₅H₈O]⁺ radical cation. This fragmentation strongly supports the relative positions of the hydroxyl group and the terminal double bond.

-

Other Fragments: The peak at m/z 69 corresponds to a stable C₅H₉⁺ cation, likely formed through further fragmentation.

1.5 Workflow Visualization: GC-MS Analysis

Infrared (IR) Spectroscopy: Probing Functional Groups

2.1 Expertise & Rationale: The Power of ATR

To identify the key functional groups within Ipsdienol, Fourier-Transform Infrared (FTIR) spectroscopy is employed. We specify the Attenuated Total Reflectance (ATR) technique over traditional transmission methods. ATR is advantageous as it requires minimal to no sample preparation—a single drop of the neat liquid is sufficient—and provides high-quality, reproducible spectra, making it a self-validating and efficient system.

2.2 Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument: A PerkinElmer Spectrum Two FTIR spectrometer (or equivalent) with a diamond ATR accessory.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is collected (32 scans, 4 cm⁻¹ resolution).

-

Sample Application: Place one drop of neat this compound directly onto the ATR crystal.

-

Sample Scan: Acquire the sample spectrum using the same parameters as the background scan.

-

Data Processing: The instrument software automatically performs background subtraction and generates the final absorbance spectrum.

2.3 Data Presentation: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Assignment |

| ~3350 | Strong, Broad | O-H stretch | Alcohol hydroxyl group (H-bonded) |

| ~3080 | Medium | C-H stretch (sp²) | =C-H bonds of the vinyl and methylene groups |

| 2970-2850 | Strong | C-H stretch (sp³) | C-H bonds of methyl and methylene groups |

| ~1645 | Medium | C=C stretch | Alkene double bonds (conjugated and isolated) |

| ~1050 | Strong | C-O stretch | Secondary alcohol C-O bond |

2.4 Interpretation of the Predicted IR Spectrum

-

O-H Stretch (~3350 cm⁻¹): The most diagnostic peak will be a strong and very broad absorption centered around 3350 cm⁻¹.[9] Its broadness is a direct result of intermolecular hydrogen bonding between the alcohol molecules. The presence of this band is definitive proof of the hydroxyl functional group.

-

C-H Stretches (3080-2850 cm⁻¹): Two distinct regions for C-H stretching are expected. The peaks appearing just above 3000 cm⁻¹ (~3080 cm⁻¹) are characteristic of C-H bonds on sp²-hybridized (alkene) carbons. The strong absorptions appearing just below 3000 cm⁻¹ are from the sp³-hybridized (alkane) carbons of the methyl and methylene groups.

-

C=C Stretch (~1645 cm⁻¹): A medium-intensity peak around 1645 cm⁻¹ will confirm the presence of the carbon-carbon double bonds.

-

C-O Stretch (~1050 cm⁻¹): A strong, sharp peak in the fingerprint region around 1050 cm⁻¹ corresponds to the C-O single bond stretch, confirming the alcohol functionality.[9]

2.5 Workflow Visualization: ATR-FTIR Analysis

References

- 1. 2,7-Octadien-4-ol, 2-methyl-6-methylene-, (S)- [webbook.nist.gov]

- 2. 2,7-Octadien-4-ol, 2-methyl-6-methylene- [webbook.nist.gov]

- 3. 2,7-Octadien-4-ol, 2-methyl-6-methylene- [webbook.nist.gov]

- 4. learning.sepscience.com [learning.sepscience.com]

- 5. HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis [sigmaaldrich.com]

- 6. azolifesciences.com [azolifesciences.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-Methyl-6-methylene-2,7-octadien-4-ol | C10H16O | CID 85734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Stereoisomers of 2-Methyl-6-methyleneocta-2,7-dien-4-ol

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

Abstract

2-Methyl-6-methyleneocta-2,7-dien-4-ol is a chiral molecule with significant structural complexity arising from its stereocenters and geometric isomerism. This guide provides a comprehensive technical overview of the stereoisomers of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the stereochemical possibilities, propose methodologies for stereoselective synthesis and separation, and detail protocols for the characterization of the individual stereoisomers. The approaches and techniques described herein are grounded in established principles of organic chemistry and are supported by authoritative references from the scientific literature.

Introduction to this compound

This compound is an unsaturated alcohol with a molecular formula of C10H16O. Its structure contains one stereocenter at the C4 position and two double bonds, one of which (at the C2 position) can exhibit E/Z isomerism. This combination of a stereocenter and geometric isomerism results in the potential for multiple stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological activities.

The presence of a chiral alcohol and multiple sites of unsaturation makes this molecule an interesting target for synthesis and a candidate for investigation in various biological systems. The precise control and characterization of its stereochemistry are paramount for any meaningful study or application.

Analysis of Stereoisomerism

The structural features of this compound give rise to four possible stereoisomers:

-

(2E,4R)-2-Methyl-6-methyleneocta-2,7-dien-4-ol

-

(2E,4S)-2-Methyl-6-methyleneocta-2,7-dien-4-ol

-

(2Z,4R)-2-Methyl-6-methyleneocta-2,7-dien-4-ol

-

(2Z,4S)-2-Methyl-6-methyleneocta-2,7-dien-4-ol

The (2E,4R) and (2E,4S) isomers are enantiomers of each other, as are the (2Z,4R) and (2Z,4S) isomers. The relationship between an E-isomer and a Z-isomer with the same configuration at C4 (e.g., (2E,4R) and (2Z,4R)) is that of diastereomers.

The following diagram illustrates the relationship between the four stereoisomers:

Caption: Relationships between the stereoisomers of this compound.

Methodologies for Stereoselective Synthesis

Achieving stereocontrol in the synthesis of this compound is a significant challenge. A plausible and effective strategy would involve the stereoselective reduction of a corresponding ketone precursor, 2-methyl-6-methyleneocta-2,7-dien-4-one.

Asymmetric Reduction of Prochiral Ketones

A well-established method for the synthesis of chiral alcohols is the asymmetric reduction of a prochiral ketone. The Corey-Bakshi-Shibata (CBS) reduction is a powerful tool for this transformation, utilizing a chiral oxazaborolidine catalyst.

Experimental Protocol: CBS Reduction for the Synthesis of (S)-2-Methyl-6-methyleneocta-2,7-dien-4-ol

-

Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve (R)-2-Methyl-CBS-oxazaborolidine (10 mol%) in anhydrous tetrahydrofuran (THF).

-

Borane Addition: Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 0.6 equivalents) dropwise. Stir for 15 minutes.

-

Substrate Addition: Add a solution of 2-methyl-6-methyleneocta-2,7-dien-4-one (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Workup: Warm the mixture to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (S)-alcohol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The borane reagent and the CBS catalyst are sensitive to moisture. The use of flame-dried glassware and anhydrous solvents is crucial to prevent decomposition and ensure high enantioselectivity.

-

Slow Addition: The slow addition of the substrate to the pre-formed catalyst-borane complex at low temperature helps to control the reaction rate and maximize the stereochemical induction.

-

Methanol Quench: Methanol reacts with excess borane, safely quenching the reaction.

Separation of Stereoisomers

For a mixture of stereoisomers, chromatographic separation is the most effective method for isolation. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the techniques of choice.

Chiral HPLC Separation

Experimental Protocol: Analytical Chiral HPLC

-

Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on immobilized or coated polysaccharide derivatives (e.g., Chiralpak IA, IB, IC).

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio can be optimized to achieve baseline separation (e.g., starting with 90:10 hexane:isopropanol).

-

Instrumentation:

-

HPLC system with a UV detector (detection wavelength set to an appropriate value based on the chromophore, e.g., 210 nm).

-

Flow rate: 1.0 mL/min.

-

Column temperature: 25 °C.

-

-

Sample Preparation: Dissolve a small amount of the stereoisomeric mixture in the mobile phase.

-

Injection and Analysis: Inject the sample and record the chromatogram. The different stereoisomers should elute at different retention times.

Data Presentation: Hypothetical Chiral HPLC Separation Data

| Stereoisomer | Retention Time (min) |

| (2Z,4S) | 8.5 |

| (2Z,4R) | 9.8 |

| (2E,4S) | 11.2 |

| (2E,4R) | 12.5 |

Characterization of Stereoisomers

Once isolated, the absolute and relative stereochemistry of each isomer must be determined. A combination of spectroscopic and chiroptical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for determining the relative stereochemistry.

-

1H NMR: The coupling constants (J-values) between protons can provide information about their dihedral angles and thus the relative configuration. The chemical shifts of protons adjacent to the stereocenter will also differ between diastereomers.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This 2D NMR experiment can reveal through-space proximity between protons, which can be used to deduce the relative stereochemistry.

Mosher's Ester Analysis

To determine the absolute configuration of the chiral alcohol at C4, Mosher's ester analysis is a powerful NMR-based method. This involves reacting the alcohol with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric esters. By analyzing the differences in the 1H NMR chemical shifts of the protons near the newly formed ester, the absolute configuration of the alcohol can be assigned.

Workflow for Mosher's Ester Analysis

Caption: Workflow for determining absolute configuration using Mosher's ester analysis.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule can be unambiguously determined.

Conclusion

The stereoisomers of this compound present a rich field of study in stereoselective synthesis and analysis. A systematic approach, combining stereoselective synthesis techniques like the CBS reduction, high-resolution separation using chiral chromatography, and a suite of spectroscopic and chiroptical methods for characterization, is essential for isolating and identifying each unique stereoisomer. The methodologies and protocols outlined in this guide provide a robust framework for researchers to confidently explore the chemical and biological landscape of this complex molecule.

An In-depth Technical Guide to 2-Methyl-6-methyleneocta-2,7-dien-4-ol (Ipsdienol)

Introduction

2-Methyl-6-methyleneocta-2,7-dien-4-ol, more commonly known as Ipsdienol, is a naturally occurring terpenoid alcohol.[1][2][3] This compound, registered under CAS number 14434-41-4, is a pivotal semiochemical in the chemical ecology of several species of bark beetles belonging to the genus Ips.[1][4] As an aggregation pheromone, it orchestrates the mass colonization of host trees, a behavior with significant ecological and economic implications for forestry.[1] This guide provides a comprehensive technical overview of Ipsdienol, intended for researchers, scientists, and drug development professionals interested in its chemical properties, biological activity, synthesis, and analysis.

Chemical and Physical Properties

Ipsdienol is a monoterpenoid with the molecular formula C₁₀H₁₆O and a molecular weight of approximately 152.23 g/mol .[5][6][7] Its structure features a chiral center at the C4 position, leading to the existence of two enantiomers: (R)-(-)-Ipsdienol and (S)-(+)-Ipsdienol. The biological activity of Ipsdienol is exquisitely dependent on its stereochemistry, a crucial aspect that will be discussed in detail.

| Property | Value | Source |

| CAS Number | 14434-41-4 | [1][2][4][6][8] |

| Molecular Formula | C₁₀H₁₆O | [1][2][4][6][8] |

| Molecular Weight | 152.23 g/mol | [5][6][7] |

| Boiling Point | 233.6 ± 9.0 °C (at 760 Torr) | |

| Density | 0.870 ± 0.06 g/cm³ | |

| Flash Point | 92.2 ± 15.0 °C | |

| logP (Octanol/Water) | 2.446 (Calculated) | [7] |

| Water Solubility | -2.94 (log10 WS in mol/l, Calculated) | [7] |

| Synonyms | Ipsdienol, 2-Methyl-6-methylene-2,7-octadien-4-ol | [1][2][3][4] |

Biological Activity and Mechanism of Action

The primary biological role of Ipsdienol is as an aggregation pheromone for various bark beetle species.[1] Male beetles produce and release Ipsdienol to attract both males and females to a suitable host tree, leading to a coordinated mass attack that can overcome the tree's defenses.

Enantiomeric Specificity

The response of different Ips species to Ipsdienol is highly dependent on the enantiomeric composition of the pheromone blend. This specificity is a key factor in reproductive isolation and minimizing interspecies competition.[3][9][10]

| Ips Species | Active Enantiomer(s) | Effect of Other Enantiomer |

| Ips pini (Pine Engraver) | (-)-Ipsdienol | (+)-Ipsdienol is inhibitory |

| Ips paraconfusus (California Five-spined Ips) | (+)-Ipsdienol | |

| Ips avulsus | Racemic mixture is more attractive than (+)-Ipsdienol alone | |

| Ips acuminatus | (S)-Ipsdienol is attractive | Enantiomer seems to suppress the response |

This table is a summary of findings from multiple studies and the specific ratios for optimal attraction can vary by population and geographic location.[9][10]

Biosynthesis

Contrary to early hypotheses that bark beetles simply modify host-plant monoterpenes, it is now established that many Ips species biosynthesize Ipsdienol de novo via the mevalonate pathway.[11][12][13][14] This process occurs in the anterior midgut of male beetles and is induced by feeding on host phloem.[12] The biosynthesis is also enantioselective; for instance, male Ips paraconfusus can convert ipsdienone, a precursor, into (-)-Ipsdienol.[5]

Caption: De novo biosynthesis of Ipsdienol in bark beetles.

Synthesis and Isolation

Chemical Synthesis

Several synthetic routes for Ipsdienol have been developed, often targeting specific enantiomers due to their distinct biological activities. A common strategy involves the isoprenylation of aldehydes.[15][16] For example, (±)-Ipsenol and (±)-Ipsdienol can be synthesized in a single stage from isoprene and the appropriate aldehyde (isovaleraldehyde or 3-methyl-2-butenal, respectively).[15] Stereoselective syntheses have also been reported, enabling the production of enantiomerically pure Ipsdienol for research and pest management applications.[9]

Isolation from Natural Sources

The isolation of Ipsdienol from natural sources, such as the frass of male bark beetles, is a critical step for chemical ecology studies. A general protocol for this process is outlined below.

Protocol: Isolation of Ipsdienol from Bark Beetle Frass

-

Collection: Collect frass from male bark beetles boring into a suitable host material.

-

Extraction: The collected frass is extracted with a non-polar solvent such as hexane or dichloromethane. This can be done by maceration or Soxhlet extraction.

-

Concentration: The solvent is carefully removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then fractionated using column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., hexane to ethyl acetate) is used to separate the compounds.

-

Identification: Fractions are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify those containing Ipsdienol.

-

Purification: The Ipsdienol-containing fractions are combined and further purified by preparative gas chromatography or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of Ipsdienol.[17][18][19] The use of chiral GC columns is essential for separating and quantifying the individual enantiomers.

GC-MS Analysis Protocol

1. Sample Preparation:

-

Dilute the sample (e.g., crude extract, purified fraction) in a volatile solvent like hexane or dichloromethane.

-

If necessary, derivatization with a chiral reagent can be performed to enhance the separation of enantiomers on a non-chiral column.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column. A chiral column (e.g., cyclodextrin-based) is required for enantiomer separation.

-

Injector: Split/splitless injector, typically operated at 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 60 °C and ramp up to 280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

References

- 1. (±)-Ipsdienol | 14434-41-4 | FI166780 | Biosynth [biosynth.com]

- 2. Buy Online CAS Number 14434-41-4 - TRC - Ipsdienol | LGC Standards [lgcstandards.com]

- 3. (S)-Ipsdienol - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. Pheromone biosynthetic pathways: Conversion of ipsdienone to (-)-ipsdienol, a mechanism for enantioselective reduction in the male bark beetle,Ips paraconfusus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2-Methyl-6-methylene-2,7-octadien-4-ol (CAS 14434-41-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. srs.fs.usda.gov [srs.fs.usda.gov]

- 11. chemecol.org [chemecol.org]

- 12. researchgate.net [researchgate.net]

- 13. De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Bot Verification [rasayanjournal.co.in]

- 19. scispace.com [scispace.com]

Physical properties like boiling point and melting point of Ipsdienol

This guide provides a comprehensive overview of the critical physical properties of Ipsdienol, a significant terpene alcohol in the field of chemical ecology and pheromone research. Designed for researchers, scientists, and professionals in drug development, this document delves into the boiling and melting points of Ipsdienol, the methodologies for their determination, and the influence of its stereochemistry on these characteristics.

Introduction to Ipsdienol: A Key Semiochemical

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a naturally occurring monoterpene alcohol that functions as an aggregation pheromone for several species of bark beetles belonging to the genus Ips.[1][2] Its role in mediating the mass attack of host trees makes it a molecule of significant interest for pest management strategies and ecological studies. The precise characterization of its physical properties is paramount for its synthesis, purification, and formulation in various applications.

Ipsdienol possesses a chiral center at the carbon atom bearing the hydroxyl group, leading to the existence of two enantiomers: (S)-(+)-Ipsdienol and (R)-(-)-Ipsdienol. The biological activity of these enantiomers can vary significantly between different bark beetle species, highlighting the importance of stereochemistry in its function.[3]

Core Physical Properties of Ipsdienol

Ipsdienol is a colorless to pale yellowish liquid at room temperature.[1][4] Due to its liquid state under standard conditions, a melting point is not typically reported. The following table summarizes the key physical properties of Ipsdienol, primarily based on data for the (S)-enantiomer and racemic mixtures. It is a well-established principle in stereochemistry that enantiomers exhibit identical physical properties, such as boiling point, melting point, and density, in a non-chiral environment.[5] Therefore, the values presented can be considered representative for both the (R)- and (S)-enantiomers.

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 233.00 to 235.00 °C | @ 760.00 mm Hg (Atmospheric Pressure) | [4] |

| 49.00 °C | @ 0.50 mm Hg (Reduced Pressure) | [4] | |

| Melting Point | Not Applicable (Liquid at room temperature) | - | |

| Appearance | Colorless clear liquid | Standard Temperature and Pressure | [1][4] |

| Specific Gravity | 0.89000 to 0.91000 | @ 25.00 °C | [4] |

| Refractive Index | 1.48000 to 1.50000 | @ 20.00 °C | [4] |

| Molecular Formula | C₁₀H₁₆O | - | [1] |

| Molar Mass | 152.237 g·mol⁻¹ | - | [1] |

| Flash Point | 87.78 °C (190.00 °F) | Closed Cup | [4] |

Experimental Determination of Boiling Point: A Methodological Overview

The accurate determination of a boiling point is crucial for the characterization and quality control of Ipsdienol. As a moderately volatile terpene alcohol, several established methods can be employed. The choice of method often depends on the sample volume and the required precision.

The Thiele Tube Method: A Microscale Approach

For small sample quantities, the Thiele tube method offers a reliable and efficient means of determining the boiling point.[6] This technique relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

-

Small Sample Volume: This method is ideal when dealing with precious synthetic samples or isolates from natural sources.

-

Inverted Capillary Tube: This acts as a manometer. The trapped air expands upon heating, and the point at which the external pressure overcomes the vapor pressure upon cooling is a precise indicator of the boiling point.

-

Mineral Oil Bath: The use of a high-boiling, transparent liquid like mineral oil ensures uniform heat distribution to the sample. The unique design of the Thiele tube further promotes convection currents for even heating.

-

Sample Preparation: A small amount of Ipsdienol (a few microliters) is introduced into a small test tube or a Durham tube.

-

Capillary Insertion: A sealed-end capillary tube is inverted and placed inside the sample tube.

-

Apparatus Assembly: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing mineral oil.

-

Heating: The side arm of the Thiele tube is gently heated. This induces convection currents in the oil, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6] This signifies the point where the vapor pressure of the sample equals the atmospheric pressure.

Caption: Experimental workflow for boiling point determination using the Thiele tube method.

Distillation Method for Boiling Point Determination

For larger quantities of Ipsdienol, a simple distillation can be employed to determine the boiling point. This method is particularly useful when purification of the compound is also required.

A properly conducted distillation is a self-validating system for boiling point determination. A stable temperature plateau during the collection of the main fraction indicates that a pure substance is distilling at its characteristic boiling point at the given pressure.

-

Apparatus Setup: A standard simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample and Boiling Chips: The Ipsdienol sample is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: The flask is heated gently.

-

Temperature Reading: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Data Recording: The temperature is recorded when the first drop of distillate is collected and monitored throughout the distillation. A constant temperature reading during the collection of the bulk of the distillate represents the boiling point.

Influence of Stereochemistry on Physical Properties

As previously mentioned, the two enantiomers of Ipsdienol, (S)-(+)- and (R)-(-)-Ipsdienol, are expected to have identical boiling and melting points.[5] This is because the intermolecular forces (van der Waals forces and hydrogen bonding) are of the same magnitude for both enantiomers. Consequently, the energy required to overcome these forces during a phase transition is the same.

Differences in physical properties between stereoisomers become apparent in the case of diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different spatial arrangements of their atoms and thus can exhibit different physical properties, including boiling points, melting points, and solubilities. However, as Ipsdienol only possesses one stereocenter, it does not have diastereomers.

The primary way in which the stereochemistry of Ipsdienol is distinguished experimentally is through its interaction with plane-polarized light, a property known as optical activity. The (S)-(+)-enantiomer rotates plane-polarized light in a clockwise direction, while the (R)-(-)-enantiomer rotates it in a counter-clockwise direction to an equal extent.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of Ipsdienol, with a focus on its boiling point. The established values, along with robust experimental methodologies for their determination, offer a solid foundation for researchers and scientists working with this important semiochemical. A clear understanding of these properties, coupled with an appreciation for the influence of stereochemistry, is essential for the successful application of Ipsdienol in both research and commercial contexts.

References

- 1. (S)-Ipsdienol - Wikipedia [en.wikipedia.org]

- 2. The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ipsdienol, 35628-00-3 [thegoodscentscompany.com]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

2-Methyl-6-methyleneocta-2,7-dien-4-ol molecular weight and formula

An In-Depth Technical Guide to 2-Methyl-6-methyleneocta-2,7-dien-4-ol (Ipsdienol)

Introduction

This compound, commonly known as ipsdienol, is a naturally occurring terpenoid alcohol. It is a significant component of the aggregation pheromone of several bark beetle species in the genus Ips, such as the California five-spined ips (Ips confusus).[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, biological significance, and potential applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Ipsdienol is an unsaturated alcohol with the molecular formula C10H16O.[2][3][4][5][6][7][8] Its structure features a chiral center at the C4 position, leading to the existence of two enantiomers, (+)-ipsdienol and (-)-ipsdienol, which can exhibit different biological activities. The racemic mixture is often referred to as (±)-Ipsdienol.[2][3]

Molecular and Physical Data Summary:

| Property | Value | Source(s) |

| Molecular Formula | C10H16O | [2][4][7] |

| Molecular Weight | 152.2334 g/mol | [2][3][5] |

| CAS Registry Number | 14434-41-4 | [2][3][7] |

| Boiling Point | 233.6 ± 9.0 °C (at 760 Torr) | [4][5] |

| Density | 0.870 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [5] |

| Flash Point | 92.2 ± 15.0 °C | [5] |

Synthesis of (±)-Ipsdienol

An efficient synthesis of racemic ipsdienol can be achieved from the readily available monoterpene, myrcene.[1] The process involves an allylic rearrangement, which is a key step in obtaining the desired product.

Experimental Protocol:

-

Epoxidation of Myrcene: Myrcene is first oxidized to myrcene epoxide.

-

Conversion to (E)-2-methyl-6-methyleneocta-3,7-dien-2-ol: The epoxide is then treated with an organoselenium reagent to yield (E)-2-methyl-6-methyleneocta-3,7-dien-2-ol.[1]

-

Allylic Rearrangement: A direct acid-catalyzed rearrangement of the resulting alcohol is challenging due to its lability. Therefore, an indirect method is employed:

-

The alcohol is treated with thionyl chloride in ether to produce a mixture of chlorides.

-

This mixture is then treated with silver oxide in acetic acid to form a mixture of acetates.

-

Finally, reduction of the acetate mixture with lithium aluminum hydride yields a mixture of the starting alcohol and ipsdienol.[1]

-

-

Purification: The two alcohols can be separated by gas-liquid chromatography (GLC).[1]

Synthesis Workflow Diagram:

Caption: Synthesis of Ipsdienol from Myrcene.

Biological Significance and Applications

The primary role of ipsdienol in nature is as a pheromone for bark beetles.[1] This biological activity has led to its use in insect pest management programs, where it can be used to monitor and control beetle populations.

Beyond its role as a semiochemical, the structural features of ipsdienol, including its double bonds and hydroxyl group, make it a candidate for various chemical transformations.[8] This reactivity suggests potential applications in:

-

Perfumery and Flavoring: Many terpenoids are known for their aromatic properties.[8]

-

Pharmaceuticals: The potential for antimicrobial or antifungal properties is an area for further investigation.[8] It is also noted as a pesticide active substance.[7]

Spectroscopic Data

The structural elucidation of ipsdienol is supported by various spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for its identification and characterization.[7] The National Institute of Standards and Technology (NIST) Chemistry WebBook provides reference mass spectra for ipsdienol.[2]

Conclusion

This compound is a molecule of significant interest due to its role in chemical ecology and its potential for broader applications in the chemical industry. Understanding its synthesis and properties is crucial for leveraging its utility in both pest management and as a versatile chemical intermediate.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. 2,7-Octadien-4-ol, 2-methyl-6-methylene- [webbook.nist.gov]

- 3. 2,7-Octadien-4-ol, 2-methyl-6-methylene- [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | C10H16O - BuyersGuideChem [buyersguidechem.com]

- 6. 2-Methyl-6-methylene-2,7-octadien-4-ol (CAS 14434-41-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2-Methyl-6-methylene-2,7-octadien-4-ol | C10H16O | CID 85734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 14434-41-4: 2-Methyl-6-methylene-2,7-octadien-4-ol [cymitquimica.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol from Myrcene

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol, a known terpene alcohol, from the readily available monoterpene hydrocarbon, myrcene. The synthesis involves a multi-stage process including epoxidation, organoselenium-mediated rearrangement, and a subsequent allylic rearrangement through chloride and acetate intermediates. This guide is designed to offer researchers a detailed and reliable method, complete with explanations for the experimental choices and visual aids to illustrate the workflow and chemical transformations.

Introduction

This compound is a significant terpene alcohol, notably identified as a component of the pheromone of the California five-spined Ips (Ips confusus)[1]. Its synthesis is of interest for applications in chemical ecology and pest management research. Myrcene, an abundant and renewable monoterpene, serves as an excellent and cost-effective starting material for the synthesis of various complex terpenes[2][3].

This document outlines an efficient synthetic route to racemic this compound from myrcene. The described methodology follows a multi-step pathway involving an initial epoxidation of myrcene, followed by a Sharpless organoselenium reagent-mediated conversion to an allylic alcohol, and a final, indirect allylic rearrangement to yield the target compound[1][4]. The indirect rearrangement is necessitated by the acid-lability of the intermediate alcohol, (E)-2-methyl-6-methyleneocta-3,7-dien-2-ol[1][4].

Overall Synthesis Workflow

The synthesis of this compound from myrcene can be visualized as a four-stage process. The following diagram illustrates the key transformations from the starting material to the final product.

Caption: Overall workflow for the synthesis of this compound.

Chemical Reaction Pathway

The chemical transformations involved in this synthesis are detailed below. The process begins with the epoxidation of myrcene, followed by a selenium-mediated ring-opening and subsequent allylic rearrangement.

Caption: Chemical reaction pathway for the synthesis.

Experimental Protocols

4.1. Materials and Equipment

-

Myrcene

-

Ethanol

-

Diphenyl diselenide (C₆H₅SeSeC₆H₅)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

30% Hydrogen peroxide (H₂O₂)

-

Thionyl chloride (SOCl₂)

-

Dry ether

-

Acetic acid

-

Silver oxide (Ag₂O)

-

Lithium aluminum hydride (LiAlH₄)

-

Magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium chloride (NaCl) solution

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

-

Gas-liquid chromatography (GLC) and Nuclear Magnetic Resonance (NMR) for analysis

4.2. Step-by-Step Synthesis Protocol

Step 1: Synthesis of (E)-2-methyl-6-methyleneocta-3,7-dien-2-ol (IV) from Myrcene Epoxide (III)

-

Preparation of the Selenium Anion: In a suitable reaction flask, prepare a solution of the selenium anion from 27.2 g of diphenyl diselenide and 6.75 g of sodium borohydride in 450 ml of ethanol[1].

-

Reaction with Myrcene Epoxide: To the prepared selenium anion solution, add 23 g of myrcene epoxide (III) dissolved in 25 ml of ethanol[1].

-

Reflux: Stir and heat the mixture under reflux for 2 hours[1].

-

Oxidation: After cooling, dilute the mixture with THF. Add 166 ml of 30% H₂O₂ dropwise to the stirred and cooled mixture over 1 hour, maintaining the temperature below 20°C[1].

-

Stirring: Continue stirring for 5 hours at room temperature[1].

-

Work-up: Dilute the reaction mixture with water and extract with ether. Wash the ether extract several times with a Na₂CO₃ solution, dry over MgSO₄, and evaporate the solvent[1].

-

Purification: Distill the residue in vacuo to obtain the product (IV).

Step 2: Synthesis of a Mixture of Chlorides (V and VI)

-

Reaction Setup: In a flask with an ice-cooled and stirred solution of 12 g of (IV) in 300 ml of dry ether, add 12.0 g of thionyl chloride dropwise at 0-5°C[1].

-

Reaction Time: Stir the mixture for an additional hour at 0°C[1].

-

Concentration: Concentrate the mixture in vacuo to obtain a crude oily mixture of chlorides (V and VI).

Step 3: Synthesis of a Mixture of Acetates (VII and VIII)

-

Reaction with Silver Oxide: Dissolve the crude chloride mixture in 160 ml of acetic acid and treat with freshly prepared silver oxide at room temperature[1].

-

Heating: Continue stirring for 30 minutes at room temperature and then for 10 minutes at 80°C[1].

-

Work-up: After cooling, dilute the mixture with ether and filter. Wash the ether solution with water, NaHCO₃ solution, and NaCl solution. Dry over MgSO₄ and concentrate[1].

-

Purification: Distill the residue to obtain a mixture of acetates (VII and VIII)[1].

Step 4: Reduction to Obtain this compound (I)

-

Reduction: Reduce the acetate mixture with lithium aluminum hydride. This will yield a mixture of two alcohols: the starting allylic alcohol (IV) and the desired product (I)[1]. The ratio of IV to I is approximately 1:3 as determined by GLC and NMR[1][4].

-

Separation and Purification:

-

The two alcohols are separable by GLC but not easily by TLC[1].

-

For preparative scale separation, acetylate the alcohol mixture with acetic anhydride-pyridine. The secondary alcohol (I) will be acetylated to form acetate (VIII), while the tertiary alcohol (IV) remains unchanged[4].

-

This mixture of (IV) and (VIII) can be readily separated by chromatography over alumina[4].

-

Finally, reduce the purified acetate (VIII) with lithium aluminum hydride to obtain the pure pheromone (I) as a racemate[4].

-

Results and Discussion

The successful synthesis of this compound from myrcene hinges on the careful execution of each step. The initial epoxidation of myrcene is a standard procedure. The subsequent organoselenium-mediated rearrangement is a key step that transforms the epoxide into the allylic alcohol (IV)[1].

A critical aspect of this synthesis is the indirect allylic rearrangement of alcohol (IV) to the final product (I). A direct conversion is challenging due to the acid-lability of (IV)[1][4]. The conversion to a mixture of chlorides followed by acetates provides a viable pathway for this rearrangement. The final reduction with LiAlH₄ yields the target alcohol along with some of the starting rearranged alcohol, necessitating a final purification step for obtaining the pure product.

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

| Step | Key Reagents | Reaction Conditions | Product(s) | Expected Yield |

| 1 | Myrcene Epoxide, C₆H₅SeSeC₆H₅, NaBH₄, H₂O₂ | Reflux for 2h, then oxidation below 20°C | (E)-2-methyl-6-methyleneocta-3,7-dien-2-ol (IV) | 72%[1] |

| 2 | Alcohol (IV), Thionyl Chloride | 0-5°C in dry ether | Mixture of Chlorides (V & VI) | Crude, used directly |

| 3 | Chloride Mixture, Silver Oxide, Acetic Acid | Room temp, then 80°C | Mixture of Acetates (VII & VIII) | 72%[1] |

| 4 | Acetate Mixture, LiAlH₄ | Standard reduction conditions | Mixture of Alcohols (I & IV) | Ratio of I:IV is approx. 3:1[1] |

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as Gas-Liquid Chromatography (GLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The spectral data should be compared with published data for confirmation[4].

Conclusion

This application note details a robust and well-documented protocol for the synthesis of this compound from myrcene. By following the outlined steps, researchers can reliably produce this valuable terpene alcohol for various scientific applications. The provided explanations for the experimental choices and the visual representations of the workflow and reaction pathway aim to enhance the reproducibility and understanding of the synthesis.

References

Application Note: A Practical Laboratory-Scale Synthesis of (±)-Ipsdienol

Introduction: The Significance of Ipsdienol

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a naturally occurring monoterpene alcohol. It is a crucial component of the aggregation pheromones used by several species of bark beetles in the genus Ips, which are significant pests in coniferous forests.[1] The specific stereochemistry of ipsdienol is vital for its biological activity, with different species producing and responding to different enantiomeric ratios.[2][3] For instance, (4S)-(+)-ipsdienol is a key pheromone component for the California five-spined ips, Ips paraconfusus.[4] The ability to synthesize ipsdienol in the laboratory is essential for research into insect chemical ecology, the development of pest management strategies (e.g., lure-and-trap systems), and for providing analytical standards.[5]

This application note provides a detailed, step-by-step protocol for the synthesis of racemic (±)-ipsdienol. The chosen synthetic strategy is based on the well-established and reliable isoprenylation of an aldehyde, specifically the addition of an isoprenyl organometallic reagent to 3-methyl-2-butenal (also known as methylcrotonaldehyde).[6][7] This approach is robust, scalable, and utilizes readily available starting materials, making it highly suitable for a standard organic chemistry laboratory.

Synthetic Strategy: The Logic of Carbon-Carbon Bond Formation

The core of this synthesis is the formation of a key carbon-carbon bond between an isoprenyl nucleophile and an aldehyde electrophile. Myrcene, a structurally similar monoterpene found in host pines, is a known biological precursor to ipsdienol, and many syntheses start from this compound.[8][9][10] However, for a direct and controlled construction, the reaction between a C5 "isoprene synthon" and a C5 aldehyde is highly efficient.[1][11]

Our selected protocol involves the in-situ formation of an organozinc reagent from 2-(bromomethyl)buta-1,3-diene. This nucleophilic species then attacks the electrophilic carbonyl carbon of 3-methyl-2-butenal. This method is advantageous because organozinc reagents are generally less reactive and more functional-group tolerant than their Grignard or organolithium counterparts, which can help minimize side reactions. The reaction successfully assembles the C10 carbon skeleton of ipsdienol in a single, efficient step.[6]

Quantitative Data and Reagent Overview

The following table summarizes the key reagents, their properties, and the quantities required for a representative laboratory-scale synthesis.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| Zinc dust | Zn | 65.38 | 1.63 g | 25.0 | 2.5 |

| 2-(Bromomethyl)buta-1,3-diene | C₅H₇Br | 147.01 | 1.47 g | 10.0 | 1.0 |

| 3-Methyl-2-butenal | C₅H₈O | 84.12 | 0.84 g (0.98 mL) | 10.0 | 1.0 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | ~40 mL | - | - |

| (±)-Ipsdienol (Product) | C₁₀H₁₆O | 152.23 | 1.52 g | 10.0 | 1.0 (Theor.) |

Detailed Experimental Protocol

This protocol outlines the synthesis of racemic (±)-ipsdienol. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

-

Glassware: 100 mL three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, separatory funnel, round-bottom flasks for collection, glass column for chromatography.

-

Reagents: Zinc dust (<10 µm, activated), 2-(bromomethyl)buta-1,3-diene, 3-methyl-2-butenal, anhydrous tetrahydrofuran (THF), diethyl ether (Et₂O), saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄), silica gel (230-400 mesh), hexane, and ethyl acetate.

-

Equipment: Magnetic stir plate, heating mantle, rotary evaporator, inert gas line (Nitrogen or Argon), TLC plates (silica gel 60 F₂₅₄).

Safety Precautions

-

Solvents: Anhydrous THF and diethyl ether are extremely flammable and can form explosive peroxides. Work in a fume hood away from ignition sources and use freshly opened or tested solvents.

-

Reagents: 2-(bromomethyl)buta-1,3-diene is a lachrymator and irritant. 3-Methyl-2-butenal is flammable and an irritant. Handle with care, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Reaction: The formation of the organozinc reagent can be exothermic. Maintain control over the reaction temperature.

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Isoprenylzinc Reagent

-

Set up a 100 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool under a stream of nitrogen.

-

To the flask, add zinc dust (1.63 g, 25.0 mmol).

-

Add 20 mL of anhydrous THF to the flask.

-

In a separate, dry vial, prepare a solution of 2-(bromomethyl)buta-1,3-diene (1.47 g, 10.0 mmol) in 10 mL of anhydrous THF.

-

Using a syringe, add approximately 1 mL of the bromide solution to the stirring zinc suspension. The reaction may need gentle warming to initiate, which can be observed by a slight bubbling or color change.

-

Once initiated, add the remainder of the bromide solution dropwise over 20-30 minutes to maintain a gentle reflux.

-

After the addition is complete, stir the resulting greyish suspension at room temperature for an additional 60 minutes to ensure complete formation of the organozinc reagent.

Causality Note: Performing the reaction under an inert atmosphere is critical. Organometallic reagents are highly reactive towards oxygen and water, which would quench the nucleophile and drastically reduce the yield.

Step 2: Reaction with 3-Methyl-2-butenal

-

Prepare a solution of 3-methyl-2-butenal (0.84 g, 10.0 mmol) in 10 mL of anhydrous THF.

-

Cool the isoprenylzinc suspension to 0 °C using an ice-water bath.

-

Add the aldehyde solution dropwise to the cold, stirring suspension over 20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system until the starting aldehyde spot has been consumed.

Causality Note: The slow, cold addition of the aldehyde is crucial for controlling the exothermic reaction. This minimizes the formation of side products and ensures a higher yield of the desired alcohol.

Step 3: Work-up and Extraction

-

Cool the reaction mixture again to 0 °C and quench it by slowly adding 20 mL of saturated aqueous NH₄Cl solution. This will hydrolyze any remaining organozinc reagent and protonate the alkoxide product.

-

Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and shake well.

-

Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.

-

Combine all organic extracts and wash them sequentially with 20 mL of water and 20 mL of brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Step 4: Purification

-

Purify the crude oil by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexane.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate in hexane and gradually increasing to 10%).

-

Collect fractions and analyze them by TLC. Combine the fractions containing the pure ipsdienol.

-

Remove the solvent from the combined pure fractions under reduced pressure to yield (±)-ipsdienol as a colorless to pale yellow oil. A typical yield for this procedure is in the range of 60-75%.

Product Characterization

The identity and purity of the synthesized ipsdienol must be confirmed by spectroscopic methods.[10][12]

-

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) will include signals for the vinyl protons (~4.9-6.0 ppm), the carbinol proton (-CHOH) as a triplet around 4.2 ppm, the methyl groups attached to the double bond (~1.7 ppm), and the methylene protons.[13][14]

-

¹³C NMR (CDCl₃, 100 MHz): Characteristic signals will appear for the alcohol carbon (~72 ppm) and the four sp² carbons of the two double bonds (~110-148 ppm).

-

GC-MS (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns include the loss of water (M-18) to give a peak at m/z = 134, and other characteristic fragments.[4]

-

IR (neat): A broad absorption band around 3350 cm⁻¹ (O-H stretch), and sharp peaks around 3080 cm⁻¹ (=C-H stretch), 1645 cm⁻¹ (C=C stretch), and 890 cm⁻¹ (=CH₂ bend).

Workflow Visualization

The following diagram provides a high-level overview of the entire synthesis and purification workflow.

Caption: Workflow for the laboratory synthesis of (±)-Ipsdienol.

References

- 1. The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ipsdienol, 35628-00-3 [thegoodscentscompany.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. chemecol.org [chemecol.org]

- 9. researchgate.net [researchgate.net]

- 10. De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Characterization, differentiation, and adulteration detection of peppermint essential oil: An NMR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 2-Methyl-6-methyleneocta-2,7-dien-4-ol (Ipsdienol) in Pest Management: A Technical Guide for Researchers and Practitioners

Introduction: The Role of Ipsdienol in Bark Beetle Chemical Ecology